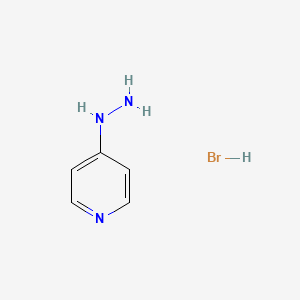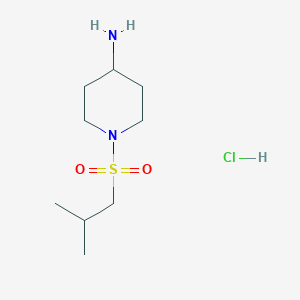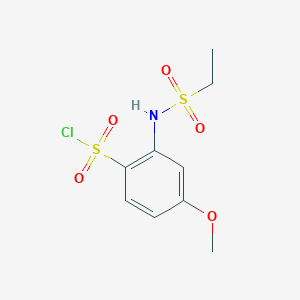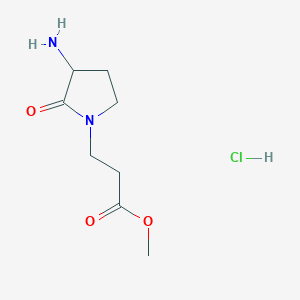
Pyridin-4-yl-hydrazine hydrobromide
Descripción general
Descripción
Pyridin-4-yl-hydrazine hydrobromide is a chemical compound with the molecular formula C5H8BrN3 . Its molecular weight is 190.04 .
Synthesis Analysis
There are several methods for the synthesis of pyridin-4-yl compounds. For instance, one approach involves the condensation of isonitrosoacetophenone hydrazones followed by aromatization of intermediates . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of Pyridin-4-yl-hydrazine hydrobromide consists of a pyridine ring attached to a hydrazine group. The molecular formula is C5H8BrN3 .Chemical Reactions Analysis
Pyridin-4-yl compounds can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with alkyl bromides under nickel catalysis . They can also undergo Minisci-type decarboxylative alkylation at C-4 .Aplicaciones Científicas De Investigación
1. Hydroboration of Pyridines
- Application Summary: Pyridine derivatives are used in an umpolung approach to the hydroboration of pyridines, which is a novel and efficient synthesis of N-H 1,4-dihydropyridines .
- Methods of Application: This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for facile preparation of 4-deuterated 1,4-DHPs from an easily accessible deuterium ion source .
- Results/Outcomes: This process enables a simple and efficient method for the synthesis of multi-substituted -H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .
2. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Application Summary: 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms, have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similarity with the purine bases adenine and guanine .
- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results/Outcomes: These compounds have been used in various biomedical applications due to their potential medicinal properties .
Propiedades
IUPAC Name |
pyridin-4-ylhydrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJCVXDQWJDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl-hydrazine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)


![2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride](/img/structure/B1429995.png)
![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)
![8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B1429997.png)
![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)
![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)




